molecular formula C14H12Cl2N2O2S B14762209 N'-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide

N'-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B14762209
M. Wt: 343.2 g/mol
InChI Key: VUMDYLMCBDTATC-RQZCQDPDSA-N
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Description

N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a dichlorobenzylidene group and a methylbenzenesulfonohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 2,6-dichlorobenzaldehyde with 4-methylbenzenesulfonohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production of N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzylidene group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit key enzymes or proteins involved in cellular processes, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, resulting in cell death.

Comparison with Similar Compounds

N’-(2,6-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide can be compared with other similar compounds, such as:

  • N’-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide
  • N’-(3-chlorobenzylidene)-4-methylbenzenesulfonohydrazide
  • N’-(2-chlorobenzylidene)-4-methylbenzenesulfonohydrazide

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their substituents

Properties

Molecular Formula

C14H12Cl2N2O2S

Molecular Weight

343.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H12Cl2N2O2S/c1-10-5-7-11(8-6-10)21(19,20)18-17-9-12-13(15)3-2-4-14(12)16/h2-9,18H,1H3/b17-9+

InChI Key

VUMDYLMCBDTATC-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=CC=C2Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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